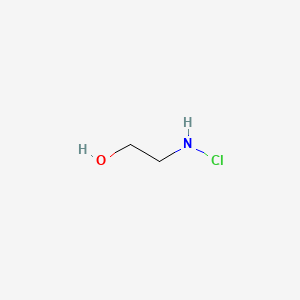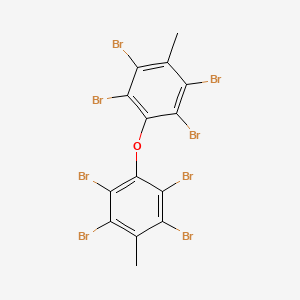
1,2-Benzenedicarbonitrile, 3,4,6-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- is an organic compound with the molecular formula C8H2Cl3N2 It is a derivative of benzenedicarbonitrile, where three chlorine atoms are substituted at the 3, 4, and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3,4,6-trichloro- typically involves the chlorination of 1,2-benzenedicarbonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where 1,2-benzenedicarbonitrile is treated with chlorine gas under controlled conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine.
Reduction: Amines or partially reduced intermediates.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,6-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: A similar compound with an additional chlorine atom at the 5 position.
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: A derivative with a methoxy group at the 4 position and chlorine atoms at the 2, 5, and 6 positions.
Chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile): A widely used fungicide with a similar structure.
Uniqueness
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
56732-43-5 |
|---|---|
Molecular Formula |
C8HCl3N2 |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
3,4,6-trichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2/c9-6-1-7(10)8(11)5(3-13)4(6)2-12/h1H |
InChI Key |
IPSSKKLDPLXIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)



